molecular formula C18H15ClN2O3 B2769172 2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid CAS No. 39545-27-2

2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B2769172
CAS No.: 39545-27-2
M. Wt: 342.78
InChI Key: PIHNVMQBEJPYDL-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorophenyl group, an indole moiety, and a propanoic acid functional group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of a chlorophenyl group, an indole moiety, and a propanoic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid, also known as a derivative of indole and benzamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural components that suggest various mechanisms of action, particularly in the context of cancer therapy and neuroprotection.

Chemical Structure

The chemical structure of this compound is represented by the following molecular formula:

  • Molecular Formula : C18H15ClN2O3
  • IUPAC Name : (2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, flavonoids and similar compounds have been shown to inhibit fatty acid synthase (FAS), a key enzyme involved in lipogenesis, which is often upregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis rates in both prostate and breast cancer cells .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of indole derivatives. The ability of these compounds to cross the blood-brain barrier allows them to exert protective effects against neurodegenerative diseases. In particular, they may reduce oxidative stress and inflammation in neuronal tissues, thereby preserving cognitive function and neuronal integrity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduction of apoptosis in cancer cells via FAS inhibition
NeuroprotectionProtection against oxidative stress and inflammation
AntimicrobialPotential activity against various bacterial strains
Anti-inflammatoryReduction of inflammatory cytokines in vitro

Case Study: Anticancer Mechanism

In a study examining the effects of indole derivatives on cancer cell lines, it was found that treatment with this compound resulted in a significant decrease in cell viability. The compound induced cell cycle arrest and apoptosis through the modulation of key signaling pathways such as JNK/MAPK, which are crucial for cell survival and proliferation .

Case Study: Neuroprotection

Another investigation focused on the neuroprotective properties of indole derivatives. It was reported that these compounds could mitigate neuroinflammation induced by lipopolysaccharides (LPS), suggesting their potential therapeutic role in conditions like Alzheimer's disease. The study highlighted the downregulation of pro-inflammatory cytokines as a key mechanism .

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-7-3-1-6-13(14)17(22)21-16(18(23)24)9-11-10-20-15-8-4-2-5-12(11)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHNVMQBEJPYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The same procedure is used as in Example 1, o-chlorobenzoyl chloride and DL-tryptophane being used. Yield 84%. Melting point 56° to 70° C.
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